Evogliptin tartrate (CAS 1222102-51-3) is a highly potent, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor utilized primarily in the management of type 2 diabetes mellitus. As a tartrate salt, it exhibits optimized physicochemical properties, including high aqueous solubility and stability, which are critical for advanced pharmaceutical manufacturing [1]. Procurement teams prioritize evogliptin tartrate for its exceptionally low therapeutic dose requirement (5 mg) and its proven compatibility with complex fixed-dose combination (FDC) formulations, making it a highly efficient active pharmaceutical ingredient (API) for modern antidiabetic portfolios[2].
Substituting evogliptin tartrate with older-generation DPP-4 inhibitors (such as sitagliptin or vildagliptin) or utilizing the evogliptin free base introduces significant formulation and pharmacokinetic liabilities. The free base lacks the optimized solubility profile required for advanced active coating processes, while older analogs require much higher API loading (e.g., 50–100 mg) and often exhibit shorter half-lives [1]. This necessitates either larger tablet sizes or complex sustained-release matrices to achieve 24-hour efficacy. Furthermore, evogliptin tartrate's specific >6,000-fold selectivity over related proteases (DPP8/9) provides a safety margin that generic class substitution cannot guarantee, directly impacting clinical risk profiles and regulatory approval pathways[2].
Evogliptin tartrate demonstrates an IC50 of 0.98 nM against human DPP-4, making it approximately 19-fold more potent than the benchmark sitagliptin (IC50 ~ 19 nM)[1]. Additionally, it exhibits a >6,000-fold selectivity for DPP-4 over closely related enzymes like DPP8 and DPP9. This extreme potency allows for a standard therapeutic dose of just 5 mg, drastically reducing the required API volume per batch compared to 100 mg sitagliptin formulations[1].
| Evidence Dimension | DPP-4 Inhibition (IC50) |
| Target Compound Data | 0.98 nM (Evogliptin tartrate) |
| Comparator Or Baseline | ~19 nM (Sitagliptin) |
| Quantified Difference | ~19-fold higher potency |
| Conditions | In vitro human DPP-4 enzyme assay |
The exceptionally low dose requirement minimizes API consumption and reduces the physical footprint of the active ingredient in solid dosage forms.
After a single oral administration, evogliptin tartrate exhibits an extended elimination half-life (t1/2) ranging from 32.5 to 39.8 hours [1]. In contrast, short-acting class comparators like vildagliptin have a half-life of approximately 2-3 hours, often requiring twice-daily dosing or complex sustained-release formulations. The prolonged pharmacokinetic profile of evogliptin tartrate ensures steady-state 24-hour DPP-4 inhibition from a simple immediate-release matrix[1].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | 32.5 - 39.8 hours |
| Comparator Or Baseline | ~2-3 hours (Vildagliptin) |
| Quantified Difference | >10-fold longer half-life |
| Conditions | In vivo human pharmacokinetic studies (single 5 mg dose) |
Eliminates the engineering costs and regulatory hurdles associated with developing sustained-release API matrices for once-daily compliance.
Formulating a low-dose API with a high-dose API (e.g., 1000 mg metformin) typically requires complex bilayer tableting, which can suffer from content uniformity issues. Evogliptin tartrate's high solubility and stability allow it to be applied as an immediate-release active film coating directly onto a sustained-release metformin core [1]. Studies confirm this active coating method achieves bioequivalence to reference drugs while maintaining satisfactory content uniformity for the low 6.87 mg tartrate dose, streamlining the manufacturing process compared to standard bilayer techniques [1].
| Evidence Dimension | Fixed-Dose Combination (FDC) Manufacturability |
| Target Compound Data | Active film coating (Evogliptin tartrate layered on SR core) |
| Comparator Or Baseline | Standard bilayer matrix tableting |
| Quantified Difference | Achieves bioequivalence with simplified single-core coating process |
| Conditions | FDC tablet formulation (6.87 mg evogliptin tartrate / 1000 mg SR metformin HCl) |
Drastically reduces manufacturing complexity, equipment requirements, and tablet size when formulating high-dose/low-dose combination therapies.
Due to its ultra-low dose requirement (5 mg) and compatibility with active film coating processes, evogliptin tartrate is the optimal API for developing FDCs with bulky drugs like metformin. It allows manufacturers to avoid large bilayer tablets, improving patient compliance through smaller dosage forms [1].
The extended 32.5 to 39.8-hour half-life of evogliptin tartrate makes it ideal for straightforward immediate-release formulations that still achieve 24-hour efficacy. This bypasses the need for expensive sustained-release polymer matrices required by shorter-acting analogs [2].
Evogliptin tartrate exhibits a balanced excretion profile (~46% urine, ~43% feces) and does not require severe dose adjustments for mild renal impairment. This makes it a strategic choice for formulators targeting diabetic populations with comorbid renal complications, offering a wider safety margin than exclusively renally cleared alternatives[3].